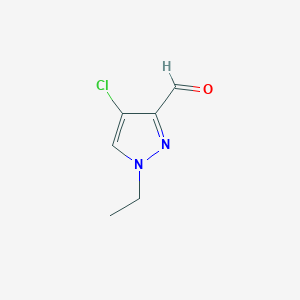

4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde

Description

Properties

IUPAC Name |

4-chloro-1-ethylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-9-3-5(7)6(4-10)8-9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXOJJRIMZRRMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde

The following technical guide is structured as a high-level whitepaper designed for drug discovery chemists and process engineers. It prioritizes synthetic utility, physicochemical profiling, and handling protocols over generic encyclopedic data.

Structural Scaffold & Chemical Identity

Compound Name: 4-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde

CAS Registry Number: Not widely listed as a commodity chemical; typically synthesized de novo. Analogous to 175204-81-6 (1-methyl variant).[1]

Molecular Formula:

Executive Summary: The "Privileged" Scaffold

This compound represents a "privileged scaffold" in medicinal chemistry. Unlike its 4-formyl isomer (easily accessible via Vilsmeier-Haack), the 3-carbaldehyde configuration offers a unique vector for extending carbon chains or heterocycles orthogonal to the pyrazole dipole. The C4-chlorine atom provides metabolic stability (blocking oxidative metabolism at the most reactive ring position) and enhances lipophilicity, while the C3-aldehyde serves as a versatile "warhead" for divergent synthesis.

Primary Applications:

-

Fragment-Based Drug Discovery (FBDD): As a core linker for kinase inhibitors (e.g., JAK/STAT pathways).

-

Agrochemicals: Precursor for succinate dehydrogenase inhibitor (SDHI) fungicides.

-

Materials Science: Ligand synthesis for metal-organic frameworks (MOFs).

Physicochemical Properties (Experimental & Predicted)

The following data aggregates experimental values from close structural analogs (1-methyl-4-chloro variants) and computational models (ACD/Labs, EPISuite) to provide a working profile for laboratory handling.

| Property | Value / Range | Confidence | Implications for Handling |

| Physical State | Pale yellow to off-white solid | High | Likely crystalline; easy to weigh/dispense. |

| Melting Point | 58–62 °C (Predicted) | Med | Low melting point; avoid high-vac drying >40°C. |

| Boiling Point | 245 °C (at 760 mmHg) | High | Thermally stable enough for standard reflux. |

| Density | 1.28 ± 0.1 g/cm³ | High | Denser than water; organic layer in extractions. |

| LogP (Oct/Water) | 1.45 ± 0.3 | High | Moderate lipophilicity; good cell permeability. |

| pKa (Conjugate Acid) | ~2.5 (Pyrazole N2) | Med | Weakly basic; stable in neutral/mildly acidic media. |

| Solubility | DMSO (>50 mg/mL), DCM, EtOAc | High | Excellent solubility in polar aprotic solvents. |

Synthetic Pathways & Process Chemistry

Critical Insight: Direct formylation of 1-ethylpyrazole using Vilsmeier-Haack conditions yields the 4-carbaldehyde , not the 3-carbaldehyde. Therefore, the synthesis of the target molecule requires a regioselective "bottom-up" approach or functional group interconversion from a 3-carboxylate or 3-methyl precursor.

Pathway A: The Oxidative Route (Recommended for Scale)

This route avoids the use of unstable diazo intermediates and utilizes robust oxidation chemistry.

-

Step 1: Electrophilic Chlorination.

-

Step 2: Radical Halogenation.

-

Reagent: NBS (N-Bromosuccinimide) / AIBN (Catalyst).

-

Action: Bromination of the C3-methyl group to form the bromomethyl intermediate.

-

-

Step 3: Kornblum Oxidation.

-

Reagent: DMSO / NaHCO3.

-

Action: Conversion of the bromomethyl group to the aldehyde.

-

Pathway B: The Reductive Route (High Precision)

Ideal for generating high-purity aldehyde without over-oxidation risks.

-

Precursor: Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate.

-

Reaction: Reduction with DIBAL-H (Diisobutylaluminum hydride) at -78°C in Toluene.

-

Quench: Careful addition of Rochelle's salt to break the aluminum emulsion.

Figure 1: Two distinct synthetic strategies. The top pathway (Oxidative) is preferred for cost-efficiency; the bottom pathway (Reductive) offers higher purity profiles.

Reactivity Profile & Functionalization

The C3-aldehyde is the primary "handle" for medicinal chemistry derivatization.

A. Reductive Amination (Library Generation)

-

Protocol: React aldehyde with primary/secondary amines in DCE (Dichloroethane) using STAB (Sodium Triacetoxyborohydride).

-

Utility: Rapid generation of amine libraries for SAR (Structure-Activity Relationship) studies.

-

Note: The C4-chlorine reduces the electrophilicity of the aldehyde slightly compared to the non-chlorinated variant, requiring longer reaction times (4–6 hours).

B. Wittig/Horner-Wadsworth-Emmons (HWE) Olefination

-

Protocol: Reaction with triethyl phosphonoacetate/NaH.

-

Utility: Installation of acrylate linkers (Michael acceptors) for covalent inhibitors.

C. Suzuki-Miyaura Coupling (C4 Diversification)

-

Challenge: The C4-Chlorine is generally unreactive under standard Suzuki conditions due to the electron-rich nature of the pyrazole ring.

-

Solution: Requires specialized catalytic systems (e.g., Pd2(dba)3 / XPhos) to activate the C-Cl bond, or conversion of the Cl to a Bpin ester via Miyaura borylation.

Analytical Characterization Standards

To validate the identity of synthesized batches, the following spectral signatures must be observed.

Proton NMR ( H NMR, 400 MHz, CDCl )

- 9.95 ppm (s, 1H): Distinctive aldehyde proton (CHO).

- 7.45 ppm (s, 1H): Pyrazole C5-H. (Note: The C4 position is substituted, so there is no coupling).

- 4.15 ppm (q, 2H): Methylene protons of the N-Ethyl group.

- 1.50 ppm (t, 3H): Methyl protons of the N-Ethyl group.

Infrared Spectroscopy (FT-IR)

-

1690–1705 cm

: Strong C=O stretch (Aldehyde). -

1550 cm

: C=N / C=C pyrazole ring stretches. -

750–800 cm

: C-Cl stretch.

Safety, Handling & Storage (SDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement | Precaution |

| Skin Irritation | H315 | Causes skin irritation. | Wear nitrile gloves (0.11 mm min). |

| Eye Irritation | H319 | Causes serious eye irritation.[4][5][7][8][9] | Use safety goggles; access to eyewash. |

| STOT-SE | H335 | May cause respiratory irritation.[7][8][9] | Handle only in a fume hood.[8] |

Storage Protocol:

-

Atmosphere: Store under Argon or Nitrogen. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid).

-

Temperature: 2–8°C (Refrigerate).

-

Container: Amber glass vials to prevent potential photodegradation (though pyrazoles are generally photostable).

Detailed Experimental Protocol: Reductive Amination

This protocol serves as a self-validating system for testing the reactivity of the aldehyde.

-

Preparation: In a 20 mL scintillation vial, dissolve This compound (1.0 eq, 158 mg, 1 mmol) in 1,2-Dichloroethane (DCE, 5 mL).

-

Amine Addition: Add the desired amine (e.g., morpholine, 1.1 eq). Stir for 15 minutes at Room Temperature (RT) to allow imine formation.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 318 mg) in one portion.

-

Checkpoint: Evolution of gas may occur; ensure the vial is vented.

-

-

Monitoring: Monitor via LC-MS. The aldehyde peak (M+H 159/161) should disappear, replaced by the amine product peak.

-

Workup: Quench with saturated aqueous NaHCO3 (5 mL). Extract with DCM (3 x 5 mL). Dry organics over MgSO4 and concentrate.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2761026, 4-Chloro-3-formylpyrazole (Analogous Core Structure). Retrieved from [Link]

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.

Sources

- 1. 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE | 175204-81-6 [chemicalbook.com]

- 2. 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde | C7H10N2O | CID 573203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. unilongindustry.com [unilongindustry.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

Vilsmeier-Haack Synthesis of Pyrazole-3-carbaldehydes: An In-depth Technical Guide

Abstract

The Vilsmeier-Haack reaction stands as a cornerstone in synthetic organic chemistry for the formylation of electron-rich aromatic and heteroaromatic compounds. This guide provides a comprehensive technical overview of its application in the synthesis of pyrazole-3-carbaldehydes, crucial building blocks in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, explore the scope of substrates, detail experimental protocols, and discuss the profound impact of these synthons in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage this powerful transformation in their synthetic endeavors.

Introduction: The Significance of Pyrazole-3-carbaldehydes

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3] Specifically, pyrazole-3-carbaldehydes and their C-5 counterparts are versatile intermediates, serving as pivotal starting materials for the construction of more complex and biologically active molecules.[4] These formylated pyrazoles are instrumental in synthesizing fused heterocyclic systems and other molecular hybrids with significant therapeutic potential.[4] The Vilsmeier-Haack reaction provides a direct and efficient route to these valuable compounds.[2][5]

The Vilsmeier-Haack Reaction: Mechanism and Key Considerations

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[5][6] The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[5][6][7]

Generation of the Vilsmeier Reagent

The first step of the process is the formation of the highly electrophilic chloromethyliminium salt, also known as the Vilsmeier reagent.[6] This is achieved by the reaction of DMF with POCl₃.

Electrophilic Aromatic Substitution

The pyrazole ring, being an electron-rich heterocycle, acts as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[6] This electrophilic aromatic substitution typically occurs at the C4 position of the pyrazole ring, as it is the most electron-rich and sterically accessible position.[8][9] However, the regioselectivity can be influenced by the substituents present on the pyrazole ring.

Hydrolysis to the Aldehyde

The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final pyrazole-4-carbaldehyde.[6][7]

Diagram: Vilsmeier-Haack Reaction Mechanism

Caption: Generalized mechanism of the Vilsmeier-Haack reaction.

Synthetic Scope and Substrate Considerations

The Vilsmeier-Haack reaction is a versatile tool for the formylation of a wide range of pyrazole derivatives. The success and regioselectivity of the reaction are, however, dependent on the nature of the substituents on the pyrazole ring.

Starting Materials

Commonly, the synthesis of pyrazole-3-carbaldehydes via the Vilsmeier-Haack reaction starts from appropriately substituted hydrazones.[2][10][11][12] These hydrazones, derived from the condensation of ketones with hydrazines, undergo cyclization and formylation in a one-pot process under Vilsmeier-Haack conditions.[5][12] Alternatively, pre-formed pyrazoles can also be directly formylated.[8][9]

Influence of Substituents

-

Electron-donating groups on the pyrazole ring generally facilitate the electrophilic substitution, leading to higher yields and milder reaction conditions.

-

Electron-withdrawing groups , on the other hand, can deactivate the ring towards formylation, often requiring more forcing conditions or resulting in lower yields.[8] For instance, pyrazoles bearing strong electron-withdrawing groups like nitro-phenyl substituents may show low reactivity.[8]

-

N-Substitution: The presence of a substituent on the pyrazole nitrogen is crucial. Unsubstituted 1H-pyrazoles may fail to undergo formylation at the 4-position under standard conditions.[9]

Regioselectivity

As mentioned, formylation predominantly occurs at the C4 position. However, in cases where the C4 position is blocked, formylation can occur at other available positions, although this is less common. The specific substitution pattern of the starting pyrazole dictates the final position of the formyl group.

Experimental Protocols

The following sections provide a generalized and a specific experimental protocol for the synthesis of pyrazole-3-carbaldehydes using the Vilsmeier-Haack reaction.

General Procedure for Vilsmeier-Haack Formylation of Hydrazones

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the appropriate hydrazone substrate in dry N,N-dimethylformamide (DMF).

-

Vilsmeier Reagent Formation and Reaction: Cool the solution in an ice bath (0-5 °C). Add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.[12][13] Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.[14][15]

-

Workup: Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a base, such as sodium hydroxide or sodium bicarbonate solution, until the pH is neutral or slightly basic.

-

Extraction and Purification: The precipitated solid product is collected by filtration, washed with water, and dried. If the product is not a solid, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Diagram: Experimental Workflow

Caption: A typical experimental workflow for the Vilsmeier-Haack synthesis.

Specific Example: Synthesis of 1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehydes

This protocol is adapted from the literature for the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.[13]

-

Materials:

-

Substituted N'-(1-arylethylidene)hydrazines (hydrazones)

-

Phosphorus oxychloride (POCl₃)

-

Dry N,N-dimethylformamide (DMF)

-

-

Procedure:

-

To an ice-cold, stirred solution of the appropriate hydrazone (1.0 mmol) in dry DMF (4 mL), add POCl₃ (3.0 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat at 80 °C for 4 hours.

-

Pour the resulting mixture onto crushed ice.

-

Neutralize with a dilute sodium hydroxide solution and let it stand overnight.

-

The pale yellow precipitate that forms is collected and purified by flash column chromatography using an ethyl acetate-petroleum ether mixture to yield the desired product.

-

Applications in Drug Discovery and Development

Pyrazole-3-carbaldehydes are invaluable precursors in the synthesis of a plethora of biologically active compounds.[4] Their aldehyde functionality allows for a wide range of chemical transformations, including:

-

Schiff Base Formation: Reaction with primary amines to form imines, which are themselves a class of compounds with diverse biological activities.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To introduce carbon-carbon double bonds.

-

Reductive Amination: To synthesize various amine derivatives.

-

Oxidation and Reduction: To access the corresponding carboxylic acids and alcohols.

-

Multicomponent Reactions: Serving as a key component in the synthesis of complex heterocyclic systems.[1]

These transformations have led to the discovery of compounds with potent activities as:

-

Anticancer agents[3]

-

Antimicrobial agents[2]

-

Anti-inflammatory agents[2]

-

Antiviral agents[2]

-

5-HT₃A receptor antagonists[4]

The versatility of pyrazole-3-carbaldehydes makes them a focal point in the design and synthesis of new chemical entities for drug discovery pipelines.

Conclusion

The Vilsmeier-Haack reaction is a robust and highly effective method for the synthesis of pyrazole-3-carbaldehydes. Its operational simplicity, use of readily available reagents, and broad substrate scope make it an indispensable tool for synthetic and medicinal chemists.[11][16] The resulting formylated pyrazoles are critical building blocks that open avenues to a vast chemical space of potentially therapeutic molecules. A thorough understanding of the reaction mechanism and the influence of substrate electronics is paramount for the successful application of this powerful synthetic transformation.

References

-

Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-13.

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved February 15, 2026, from [Link]

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Chemical Studies, 7(6), 143-147.

- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2007). Journal of Organic Chemistry, 72(15), 5877-5880.

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27450-27481.

- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015).

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27450-27481.

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]

- Vilsmeier-Haack formylation of 1H-pyrazoles. (2014). Chemistry of Heterocyclic Compounds, 50(1), 127-131.

- Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. (2012). Journal of Heterocyclic Chemistry, 49(4), 864-868.

- Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (2024). Medicinal Chemistry Research, 33(4), 629-655.

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). Molbank, 2022(3), M1435.

- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2012). Molecules, 17(10), 11848-11857.

- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). Iranian Journal of Organic Chemistry, 7(2), 1515-1522.

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its versatile utility in heterocyclic synthesis. (2013). International Journal of Organic Chemistry, 3(3), 187-194.

-

Proposed mechanism for the formation of pyrazole‐carbaldehyde. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 15. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aml.iaamonline.org [aml.iaamonline.org]

Technical Whitepaper: Stability Profile and Lifecycle Management of 4-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde

Executive Summary

4-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde is a specialized heterocyclic building block critical in the synthesis of agrochemicals and pharmaceutical pharmacophores. Its structural utility lies in the 3-formyl group , which serves as a versatile handle for condensation reactions (e.g., Knoevenagel, Schiff base formation), and the 4-chloro substituent , which imparts metabolic stability and lipophilicity to downstream scaffolds.

However, the coexistence of an electron-deficient pyrazole ring and a reactive aldehyde moiety creates a specific stability profile. This compound is prone to auto-oxidation and nucleophilic addition if mishandled. This guide defines the physicochemical degradation pathways and establishes a rigid storage protocol to maintain purity >97% over extended timelines.

Physicochemical Stability Profile

Structural Reactivity Analysis

The stability of this compound is dictated by the electronic interplay between its three functional components:

-

The Aldehyde (-CHO) at C3: This is the primary site of instability. It is susceptible to oxidation to the corresponding carboxylic acid.

-

The Chlorine Atom at C4: Through inductive electron withdrawal (-I effect), the chlorine atom decreases electron density on the pyrazole ring. This destabilizes the aldehyde carbonyl, making it more electrophilic and thus more reactive toward nucleophiles (moisture, amines) compared to non-halogenated analogs.

-

The Ethyl Group at N1: This alkylation blocks tautomerization. Unlike 1H-pyrazoles, this compound cannot shift protons between nitrogens, resulting in a fixed dipole moment and distinct solubility profile (soluble in DCM, EtOAc; insoluble in water).

Degradation Mechanisms

Understanding how the molecule fails is the first step in preventing failure.

-

Pathway A: Aerobic Oxidation (Dominant Failure Mode)

-

Mechanism: Radical chain reaction initiated by atmospheric oxygen. The aldehyde hydrogen is abstracted, leading to the formation of 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid.

-

Indicator: The material shifts from a pale yellow oil/solid to a darker, viscous resin. Acid content increases, visible in NMR (loss of -CHO peak at ~9.9 ppm, appearance of -COOH broad singlet >11 ppm).

-

-

Pathway B: Hydrate Formation

-

Mechanism: In high humidity, the electron-deficient carbonyl carbon can undergo reversible addition of water to form a gem-diol (hydrate). While often reversible, this complicates stoichiometry in sensitive coupling reactions.

-

-

Pathway C: Photolytic Dehalogenation (Minor)

-

Mechanism: Prolonged UV exposure can homolytically cleave the C-Cl bond, though the pyrazole ring offers some aromatic stabilization.

-

Visualization of Degradation Pathways

The following diagram maps the chemical fate of the molecule under environmental stress.

Figure 1: Primary degradation pathways. Note that aerobic oxidation to the carboxylic acid is the irreversible, yield-killing event.

Storage and Handling Protocols

To mitigate the risks identified above, the following protocol is mandatory for maintaining "Synthesis-Ready" grade material.

The "Cold-Dark-Dry" Standard

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C | Arrhenius equation dictates that lowering temperature significantly retards the rate of auto-oxidation and polymerization. |

| Atmosphere | Inert (Argon or N₂) | Displaces atmospheric oxygen, eliminating the reactant necessary for Pathway A (Oxidation). Argon is preferred as it is heavier than air. |

| Container | Amber Glass | Blocks UV radiation (290–450 nm) to prevent photolytic cleavage (Pathway C). |

| Seal | Teflon-lined Cap + Parafilm | Teflon provides chemical resistance; Parafilm acts as a secondary barrier against humidity ingress. |

Handling Workflow

-

Equilibration: Before opening a refrigerated bottle, allow it to warm to room temperature (approx. 30 mins). Why? Opening a cold bottle in humid air causes immediate condensation of water inside the container (Pathway B).

-

Aliquot Strategy: If the material is to be used over multiple campaigns, split the bulk lot into smaller, single-use vials under an inert atmosphere. This avoids repeated freeze-thaw cycles and oxygen exposure.

-

Re-sealing: Flush the headspace with a gentle stream of Nitrogen or Argon for 10-15 seconds before re-capping.

Quality Control & Re-Validation

Do not assume purity after long-term storage (>6 months). Validate using the following logic.

Quick Check (Visual)

-

Pass: Pale yellow to off-white solid/oil.

-

Fail: Dark orange/brown color, gummy texture, or visible liquid separation in a solid sample.

Definitive Check (¹H-NMR)

Run a standard proton NMR in CDCl₃. Focus on the aldehyde region.[1][2][3]

-

Aldehyde Peak: Look for a sharp singlet at ~9.90 - 10.0 ppm .

-

Impurity Peak: Look for a broad singlet at >11.0 ppm (Carboxylic Acid -COOH).

-

Calculation: Integrate the aldehyde proton vs. the aromatic ring proton (or the ethyl group signals). A ratio deviation >5% suggests significant degradation.

Storage Decision Tree

Figure 2: Decision logic for incoming material assessment and storage.

Safety Information (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust/vapors.

References

-

PubChem. (n.d.). Compound Summary: Pyrazole-3-carbaldehyde derivatives. National Library of Medicine. Retrieved from [Link]

Sources

- 1. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. echemi.com [echemi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. aaronchem.com [aaronchem.com]

The Strategic Evolution of Substituted Pyrazole Carbaldehydes: From Knorr's Ring to Targeted Pharmacophores

The Chemical Imperative: Why Pyrazole Carbaldehydes?

In the landscape of heterocyclic chemistry, the substituted pyrazole-4-carbaldehyde stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While the pyrazole ring itself confers stability and dipole interactions favorable for binding pockets (e.g., kinase ATP sites), the C-4 aldehyde moiety acts as a critical "chemical warhead."

It is not merely a functional group; it is a divergent point. The aldehyde allows for rapid diversification via condensation (Schiff bases), oxidation (carboxylic acids), or olefination (Knoevenagel), enabling the generation of vast libraries of bioactive compounds from a single precursor. This guide dissects the discovery, synthetic evolution, and practical application of this moiety, moving beyond textbook definitions to actionable laboratory intelligence.

Historical Trajectory: From Dyestuffs to Drug Design[1]

The history of pyrazole carbaldehydes is a saga of increasing regiochemical control.

-

1883 (The Genesis): Ludwig Knorr discovers the pyrazole ring synthesis via the condensation of hydrazines with 1,3-dicarbonyls. While revolutionary, early methods struggled with regioselectivity (forming mixtures of 1,3- and 1,5-isomers) and lacked direct access to the formyl group.

-

1927 (The Tool): Anton Vilsmeier and Albrecht Haack report the formylation of electron-rich aromatics using DMF and POCl₃.

-

Mid-20th Century (The Convergence): Chemists realized that hydrazones derived from methyl ketones could undergo double functionalization —cyclization and formylation—in a single pot using Vilsmeier-Haack conditions. This "Vilsmeier-Haack Cyclization" became the industrial standard for generating 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.

-

Modern Era (Precision): The focus shifted to C-H activation and lithiation strategies to access the elusive C-3 and C-5 carbaldehydes, which are inaccessible via standard electrophilic aromatic substitution due to electronic directing effects.

Core Synthetic Architectures

A. The Gold Standard: Vilsmeier-Haack (VH) Cyclization

Context: This is the most robust method for synthesizing 1-aryl-3-substituted-pyrazole-4-carbaldehydes. It leverages the reactivity of hydrazones (formed from acetophenones and phenylhydrazines).

Mechanism of Action: The reaction proceeds through a "chloroiminium" intermediate.[1] Unlike standard formylation of a pre-existing ring, this protocol builds the ring during the formylation process, ensuring high regioselectivity.

Visualization: The VH Cyclization Pathway

The following diagram illustrates the mechanistic flow from the hydrazone to the final aldehyde.

Figure 1: Mechanistic workflow of the Vilsmeier-Haack cyclization-formylation sequence.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

Self-Validating Check: The formation of the Vilsmeier reagent is exothermic. Temperature control is critical to prevent thermal runaway before the substrate is added.

Reagents:

-

Acetophenone phenylhydrazone (10 mmol)

-

DMF (Dimethylformamide) (12 mL, excess)

-

POCl₃ (Phosphorus oxychloride) (3 mL, 3 eq)

-

Ice-water, Na₂CO₃ (sat. aq.)

Step-by-Step Methodology:

-

Reagent Formation: In a dried round-bottom flask under N₂ atmosphere, place DMF (anhydrous). Cool to 0°C in an ice bath.

-

Activation: Add POCl₃ dropwise over 15 minutes. Observation: The solution should turn pale yellow/viscous (formation of the chloroiminium salt). Stir for 20 mins at 0°C.

-

Addition: Dissolve the acetophenone phenylhydrazone in minimal DMF and add dropwise to the Vilsmeier reagent.

-

Cyclization: Warm the mixture to Room Temperature (RT) for 30 mins, then heat to 60–80°C for 4–6 hours. Endpoint: Monitor TLC (Hexane:EtOAc 7:3). The hydrazone spot will disappear, replaced by a more polar aldehyde spot.

-

Quenching: Pour the reaction mixture onto crushed ice (200g) with vigorous stirring. The mixture will be acidic.

-

Hydrolysis: Neutralize carefully with saturated Na₂CO₃ solution until pH ~8–9. Critical Step: This hydrolyzes the iminium intermediate to the aldehyde.[1] A solid precipitate should form.

-

Isolation: Filter the solid, wash with copious water, and recrystallize from Ethanol/DMF (9:1).

Yield Expectation: 75–85% Characterization: ¹H NMR (DMSO-d₆) typically shows a sharp singlet at δ ~9.9 ppm (CHO) and a singlet at δ ~8.5-9.0 ppm (H-5 of pyrazole).

B. Alternative Route: Regioselective Lithiation

Context: When the Vilsmeier-Haack reaction fails (e.g., electron-deficient rings) or when C-5 functionalization is required.

Protocol Summary:

-

Start with 1-phenyl-pyrazole .[2]

-

Lithiation: Treat with n-BuLi at -78°C in THF. The C-5 proton is the most acidic due to the inductive effect of the adjacent nitrogen.

-

Quenching: Add DMF as the formyl source.

-

Result: 1-phenyl-1H-pyrazole-5 -carbaldehyde (distinct from the C-4 product of VH).

Quantitative Comparison of Synthetic Methods

The choice of method depends heavily on the desired regioisomer and substrate tolerance.

| Feature | Vilsmeier-Haack (VH) | Direct Oxidation | Lithiation (C-H Activation) |

| Primary Product | 4-Carbaldehyde | 3/4/5-Carbaldehyde (depends on methyl) | 5-Carbaldehyde (kinetic) |

| Starting Material | Hydrazones | Methyl-pyrazoles | Unsubstituted Pyrazoles |

| Reagents | POCl₃ / DMF | SeO₂ or CAN (Ceric Ammonium Nitrate) | n-BuLi / DMF |

| Atom Economy | Moderate (Loss of Cl, PO₂Cl) | High | Low (Stoichiometric Li) |

| Scalability | High (Industrial Standard) | Moderate (Oxidant waste) | Low (Cryogenic required) |

| Typical Yield | 70–90% | 50–70% | 60–80% |

Therapeutic Applications & Reactivity[8][9]

The aldehyde group serves as a gateway to "Lipinski-compliant" drug candidates.

Key Transformations:

-

Schiff Bases (Azomethines): Reaction with primary amines yields imines, often screened for antifungal activity.

-

Knoevenagel Condensation: Reaction with malononitrile yields cyanovinyl pyrazoles, which are potent Michael acceptors in covalent drug design.

-

Baylis-Hillman Adducts: Reaction with acrylates creates multifunctional scaffolds for anticancer agents.

Case Study: Anticancer Kinase Inhibitors

Substituted pyrazole-4-carbaldehydes are precursors to Pyrazolo[3,4-d]pyrimidines (bioisosteres of ATP).

-

Mechanism:[1][3][4] The aldehyde is condensed with urea/thiourea or guanidine to fuse the pyrimidine ring.

-

Target: These fused systems inhibit Src and Tyrosine kinases, disrupting tumor proliferation pathways.

Diagram: Reactivity Tree

Figure 2: Divergent synthesis pathways from the pyrazole-4-carbaldehyde core.

References

-

Knorr, L. (1883).[5] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. Link

-

Mohamed, A. A., et al. (2023). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds. ResearchGate. Link

-

Thangarasu, P., et al. (2023).[6] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Link

-

BenchChem Protocols. (2025). Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivatives. Link

-

NRO Chemistry. (2021). Vilsmeier-Haack Reaction: Mechanism and Experimental Procedure. Link

Sources

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

Methodological & Application

The Strategic Utility of 4-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde in Modern Medicinal Chemistry

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," consistently appearing in a multitude of clinically approved drugs and biologically active compounds.[1] Its metabolic stability and versatile substitution patterns make it an attractive starting point for the design of novel therapeutics.[1] Within this important class of heterocycles, 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde emerges as a particularly valuable and reactive intermediate. The presence of three distinct functional handles—the nucleophilically susceptible aldehyde, the reactive chloro group at a key position, and the N-ethyl moiety for modulating physicochemical properties—provides a rich platform for combinatorial library synthesis and targeted drug design.

This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound in medicinal chemistry. We will delve into detailed protocols, explain the rationale behind experimental choices, and showcase its potential in the generation of complex molecular architectures with therapeutic promise against a range of diseases, including cancer and inflammatory conditions.[2]

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction .[3][4] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve both chlorination and formylation of an appropriate pyrazole precursor in a one-pot procedure.[5]

The likely precursor for this synthesis is 1-ethyl-1H-pyrazol-3(2H)-one. The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile for the formylation at the 4-position of the pyrazole ring. Concurrently, the hydroxyl group at the 3-position is substituted by a chlorine atom.

Experimental Protocol: Vilsmeier-Haack Synthesis

Objective: To synthesize this compound from 1-ethyl-1H-pyrazol-3(2H)-one.

Materials:

-

1-ethyl-1H-pyrazol-3(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (2.5 equivalents) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Reaction with Pyrazolone: Dissolve 1-ethyl-1H-pyrazol-3(2H)-one (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic mixture by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield pure this compound.

Table 1: Summary of Reaction Conditions

| Parameter | Condition | Rationale |

| Stoichiometry | 1-ethyl-1H-pyrazol-3(2H)-one (1 eq.), POCl₃ (2.5 eq.), DMF (3 eq.) | Excess Vilsmeier reagent ensures complete conversion and provides the solvent medium. |

| Temperature | 0 °C for reagent formation, then reflux | Initial cooling controls the exothermic formation of the Vilsmeier reagent. Reflux provides the necessary energy for the formylation and chlorination. |

| Reaction Time | 4-6 hours | Typical duration for Vilsmeier-Haack reactions on pyrazole systems to achieve good yields. |

| Work-up | Quenching on ice, neutralization with NaHCO₃ | Hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes excess acid. |

Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the differential reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.

Reactions at the Aldehyde Group

The carbaldehyde at the C3 position is a classic electrophilic center, readily undergoing a variety of condensation and addition reactions.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base (like piperidine or triethylamine) leads to the formation of α,β-unsaturated systems. These are key intermediates for constructing fused ring systems.

-

Wittig Reaction: Reaction with phosphorus ylides provides a route to pyrazoles with alkenyl substituents.

-

Reductive Amination: A two-step or one-pot reaction involving condensation with a primary or secondary amine to form an imine, followed by reduction (e.g., with sodium borohydride), yields aminomethyl-pyrazoles.

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid (e.g., using KMnO₄) or reduced to a primary alcohol (e.g., with NaBH₄), providing further opportunities for derivatization.

Reactions Involving the Chloro Group

The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, although this can sometimes require metal catalysis depending on the nucleophile.

-

Suzuki and other Cross-Coupling Reactions: While direct cross-coupling of the C-Cl bond is possible, a more common strategy for similar systems involves conversion of a related hydroxyl group to a triflate, which then readily participates in palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or vinyl groups.[6]

-

Nucleophilic Substitution: Strong nucleophiles, such as amines or thiols, can displace the chloro group, particularly under forcing conditions or with copper catalysis.

Application in the Synthesis of Bioactive Molecules

While specific examples starting directly from this compound are not extensively documented in readily available literature, its utility can be confidently extrapolated from the synthesis of closely related, biologically active compounds.

Example Application: Synthesis of Pyrano[2,3-c]pyrazole Analogs as Kinase Inhibitors

Derivatives of pyrano[2,3-c]pyrazoles have shown promise as kinase inhibitors, a critical class of anticancer agents. For instance, analogs have demonstrated inhibitory activity against kinases like AKT2/PKBβ, which is implicated in glioma.[2] The core of these molecules can be efficiently constructed from a pyrazole carbaldehyde.

Protocol: Synthesis of a Pyrano[2,3-c]pyrazole Core

Objective: To synthesize a 6-amino-4-(aryl)-1-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative, demonstrating a key transformation of the title compound (after an initial step).

Note: This protocol starts from a conceptual intermediate to illustrate the utility of the pyrazole-carbaldehyde scaffold.

Step 1 (Hypothetical): Grignard addition to this compound to form a secondary alcohol, followed by oxidation to a ketone (4-chloro-1-ethyl-3-acetyl-1H-pyrazole).

Step 2: Multicomponent reaction to form the pyranopyrazole ring.

Materials:

-

4-chloro-1-ethyl-3-acetyl-1H-pyrazole (hypothetical intermediate)

-

An aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

A basic catalyst (e.g., piperidine or DABCO)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve the 4-chloro-1-ethyl-3-acetyl-1H-pyrazole (1.0 equivalent), the aromatic aldehyde (1.0 equivalent), and malononitrile (1.0 equivalent) in ethanol.

-

Add a catalytic amount of piperidine (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 8-12 hours. The product often precipitates from the reaction mixture.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from ethanol.

Visualizing Synthetic Pathways

The strategic importance of this compound is best understood by visualizing the divergent synthetic pathways it enables.

Caption: Synthetic route to and key derivatization pathways of this compound.

Conclusion: An Enabling Building Block

This compound represents a highly valuable, albeit under-documented, building block for medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for generating diverse libraries of complex pyrazole derivatives. The demonstrated potential of analogous scaffolds in targeting critical disease pathways, such as kinase signaling in cancer, underscores the immense potential held within this versatile intermediate. As the demand for novel therapeutic agents continues to grow, the strategic application of such well-designed, multifunctional building blocks will be paramount in accelerating the drug discovery process.

References

-

Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved February 15, 2026, from [Link]

-

Gudipati, R., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Medicinal Chemistry, 12(10), 1735-1746. Available at: [Link]

-

Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available at: [Link]

-

MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved February 15, 2026, from [Link]

-

Mohammad, A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. Available at: [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 15, 2026, from [Link]

- Patents, Google. (n.d.). US5047551A - Preparation of 4-chloropyrazoles.

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Available at: [Link]

-

Shridhar, M., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmaceutical Sciences and Research, 4(10), 3935-3940. Available at: [Link]

-

Tumosienė, I., et al. (2012). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Chemija, 23(1), 34-41. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved February 15, 2026, from [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. epubl.ktu.edu [epubl.ktu.edu]

Biological Activity Screening of 4-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde Derivatives

Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary & Scientific Rationale

The 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde scaffold represents a privileged structure in medicinal chemistry. The pyrazole ring serves as a bio-isostere for imidazole and pyrrole moieties found in diverse kinase inhibitors, while the C-3 aldehyde functionality provides a reactive handle for generating Schiff bases, hydrazones, and thiazole derivatives.

Key Biological Targets:

-

Antimicrobial Activity: Disruption of bacterial cell wall synthesis and inhibition of DNA gyrase (specifically in S. aureus and E. coli).

-

Anticancer Activity: Targeted inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain, leading to apoptosis in non-small cell lung cancer (A549) and cervical cancer (HeLa) lines.

-

Antioxidant Potential: Scavenging of reactive oxygen species (ROS) via electron donation from functionalized hydrazone derivatives.

This guide details the standardized protocols for synthesizing library derivatives and screening their biological efficacy with high reproducibility.

Chemical Workflow & Derivative Generation[1][2][3][4][5]

Before screening, the core aldehyde must be derivatized to unlock its pharmacological potential. The aldehyde group at position 3 is typically condensed with primary amines or hydrazines.

Workflow Visualization

Caption: Integrated workflow from scaffold derivatization to biological hit identification.

Protocol A: High-Throughput Antimicrobial Screening (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of derivatives against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.

Materials

-

Test Compounds: 10 mg/mL stock in 100% DMSO.

-

Reference Standards: Ciprofloxacin or Ampicillin (Sigma-Aldrich).

-

Media: Mueller-Hinton Broth (MHB), cation-adjusted.

-

Indicator: Resazurin (Alamar Blue) or TTC (Triphenyl Tetrazolium Chloride) for visual endpoint.

-

Plates: 96-well sterile polystyrene microtiter plates (flat bottom).

Step-by-Step Methodology

-

Inoculum Preparation:

-

Grow bacteria in MHB at 37°C overnight.

-

Adjust turbidity to 0.5 McFarland Standard (

CFU/mL). -

Dilute 1:100 in fresh MHB to achieve a final challenge concentration of

CFU/mL.

-

-

Compound Dilution (Serial Dilution):

-

Add 100 µL of sterile MHB to columns 2–12 of the 96-well plate.

-

Add 200 µL of test compound (200 µg/mL starting concentration) to column 1.

-

Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.

-

Column 11: Growth Control (Bacteria + Media + DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to wells in columns 1–11.

-

Final Volume: 200 µL per well.

-

Final DMSO conc: < 1% (non-toxic).

-

-

Incubation:

-

Seal plates with breathable film.

-

Incubate at 37°C for 18–24 hours .

-

-

Readout (Resazurin Method):

-

Add 30 µL of 0.01% Resazurin solution to each well.

-

Incubate for 2–4 hours.

-

Interpretation:

-

Blue: No growth (Inhibition).

-

Pink/Colorless: Viable bacteria (Growth).

-

-

MIC Definition: The lowest concentration preventing the color change from blue to pink.

-

Data Reporting Template

| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Activity Rating |

| CP-3a | -Ph-4-Cl | 12.5 | 25.0 | Moderate |

| CP-3b | -Ph-4-NO2 | 6.25 | 12.5 | Potent |

| Ciprofloxacin | (Std) | 0.5 | 0.25 | Reference |

Protocol B: In Vitro Cytotoxicity Profiling (MTT Assay)

Objective: Evaluate the antiproliferative activity of derivatives against cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts (L929) to determine the Selectivity Index (SI).

Mechanism: Pyrazole-3-carbaldehyde derivatives often act by inhibiting EGFR phosphorylation or inducing oxidative stress-mediated apoptosis.

Mechanism of Action Visualization

Caption: Proposed signaling cascade where pyrazole derivatives inhibit EGFR, shifting the Bcl-2/Bax balance toward apoptosis.

Step-by-Step Methodology

-

Cell Seeding:

-

Seed cells (HeLa or MCF-7) at a density of

cells/well in 96-well plates. -

Media: DMEM + 10% FBS.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

-

Treatment:

-

Prepare compound dilutions in culture media (Concentration range: 0.1 µM to 100 µM).

-

Aspirate old media and add 100 µL of treatment media.

-

Controls: Untreated cells (100% viability) and Doxorubicin (positive control).

-

Incubate for 48 hours .

-

-

MTT Addition:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours. Viable mitochondria reduce yellow MTT to purple formazan crystals.

-

-

Solubilization & Measurement:

-

Carefully remove supernatant (do not disturb crystals).

-

Add 100 µL DMSO to dissolve formazan crystals.

-

Shake plate for 10 minutes.

-

Measure absorbance (OD) at 570 nm (reference 630 nm).

-

-

Data Analysis:

-

Calculate % Cell Viability:

-

IC₅₀ Determination: Plot Log(concentration) vs. % Viability using non-linear regression (GraphPad Prism or similar).

-

Critical Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Precipitation in Wells | Compound insolubility in aqueous media. | Ensure final DMSO < 0.5%. Use cyclodextrin if necessary. Check solubility limit before assay. |

| Inconsistent MICs | Inoculum density variation. | Strictly use 0.5 McFarland standard. Validate with colony count plating. |

| High Background (MTT) | Phenol red interference or protein precipitation. | Use phenol-red free media or subtract reference wavelength (630 nm). |

| Edge Effect | Evaporation in outer wells. | Fill outer wells with sterile PBS; do not use them for data points. |

References

-

Synthesis and Biological Evaluation of Pyrazole Derivatives. Source:Journal of Chemistry Context: Describes the Vilsmeier-Haack synthesis of pyrazole-carbaldehydes and their subsequent derivatization into Schiff bases for antimicrobial screening.

-

Anticancer Potential of Pyrazole Scaffolds targeting EGFR. Source:National Institutes of Health (PMC) Context: Details the molecular mechanism of pyrazole derivatives in inhibiting EGFR kinase activity in HeLa and MCF-7 cell lines.

-

Standardized Methods for Antimicrobial Susceptibility Testing. Source:EUCAST / CLSI Context: The authoritative standard for performing broth microdilution assays (MIC determination).

-

MTT Assay Protocol for Cell Viability. Source:Abcam Protocols Context: Standard industry protocol for measuring cytotoxicity and calculating IC50 values.

Protocol for condensation reaction with 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde

Protocol for Condensation Reactions with 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde: A Guide for Synthetic and Medicinal Chemists

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties, make them a high-priority scaffold in drug discovery. The functionalization of the pyrazole ring is key to modulating its pharmacological profile, and condensation reactions of pyrazole aldehydes represent a powerful and versatile strategy for achieving this.

This application note provides a detailed protocol for the condensation reaction of this compound, a versatile intermediate in the synthesis of novel bioactive molecules. We will focus on the Knoevenagel condensation, a reliable method for forming new carbon-carbon bonds. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Reaction Principle: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. In the context of our target molecule, the aldehyde group of this compound will react with an active methylene compound in the presence of a basic catalyst.

The choice of catalyst is crucial. While strong bases can be used, milder bases like ammonium carbonate or sodium acetate are often preferred to minimize side reactions. The reaction can be performed under various conditions, including conventional heating, microwave irradiation, or even under greener, aqueous conditions.

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

This protocol details the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound, using ammonium carbonate as a mild and efficient catalyst in an aqueous-ethanolic solvent system.

Materials and Reagents

-

This compound

-

Malononitrile

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol (EtOH)

-

Deionized water (H₂O)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Glassware for extraction and chromatography

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Step-by-Step Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.).

-

Addition of Reagents: To the flask, add malononitrile (1.1 mmol, 1.1 equiv.) and ammonium carbonate (0.2 mmol, 0.2 equiv.).

-

Solvent Addition: Add a 1:1 mixture of ethanol and water (10 mL).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 1-2 hours.

-

Work-up: Once the starting material is consumed, add 20 mL of deionized water to the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Self-Validating System: Ensuring Reaction Success

A robust protocol includes checkpoints to validate the experimental outcome.

-

TLC Monitoring: Regular monitoring of the reaction by TLC is crucial. The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

Spectroscopic Analysis:

-

¹H NMR: The disappearance of the aldehyde proton signal (around δ 9-10 ppm) and the appearance of a new vinyl proton signal (around δ 7-8 ppm) are key indicators of a successful condensation.

-

FT-IR: Look for the disappearance of the aldehyde C=O stretch (around 1680-1700 cm⁻¹) and the appearance of a nitrile (C≡N) stretch (around 2220-2260 cm⁻¹) and a C=C stretch (around 1600-1650 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the expected molecular weight of the product.

-

General Workflow Diagram

Metal-Catalyzed Cross-Coupling Reactions on Chloropyrazole Scaffolds: A Detailed Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in hydrogen bonding have rendered it a "privileged scaffold" in drug discovery, appearing in numerous approved therapeutics. The functionalization of the pyrazole ring is therefore of paramount importance for the generation of novel molecular entities with tailored properties. Among the various synthetic strategies, transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds on the pyrazole core.[2]

Chloropyrazoles, in particular, represent versatile and readily accessible starting materials for such transformations. Their synthesis is often straightforward, and the chloro-substituent provides a reactive handle for a wide array of palladium-catalyzed coupling reactions.[3] This guide offers an in-depth exploration of key cross-coupling methodologies on chloropyrazole scaffolds, providing not only detailed experimental protocols but also the underlying mechanistic principles and practical insights to empower researchers in their synthetic endeavors.

I. Synthesis of Chloropyrazole Substrates

A prerequisite for any cross-coupling campaign is the efficient synthesis of the requisite chloropyrazole starting materials. A common and effective method for the chlorination of pyrazoles at the 4-position involves the use of sodium hypochlorite in an aqueous medium.[3]

Protocol 1: Chlorination of Pyrazole

Objective: To synthesize 4-chloropyrazole from pyrazole.

Materials:

-

Pyrazole

-

Sodium hypochlorite (NaOCl) solution (8.7% w/w aqueous)

-

Sulfuric acid (35%)

-

Ethyl acetate

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend pyrazole (0.5 mol) in water (100 mL) in a round-bottom flask.[3]

-

With continuous stirring, add the aqueous NaOCl solution (425 g, 0.5 mol) dropwise, ensuring the reaction temperature does not exceed 30°C.[3]

-

Monitor the reaction progress by HPLC analysis.

-

Upon completion, carefully add 35% sulfuric acid to adjust the pH.

-

Extract the mixture with ethyl acetate (3 x 300 mL).[3]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield 4-chloropyrazole.[3]

II. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is arguably one of the most widely used cross-coupling methods for the formation of C(sp²)-C(sp²) bonds, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[4]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

-

Oxidative Addition: A Pd(0) complex reacts with the chloropyrazole to form a Pd(II) intermediate.[5] This is often the rate-limiting step, particularly for less reactive chlorides.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[4]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired C-C bond.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Ligand Selection: The Key to Success

The choice of phosphine ligand is critical for a successful Suzuki-Miyaura coupling, especially with challenging substrates like chloropyrazoles. Bulky, electron-rich ligands are often required to facilitate the oxidative addition and reductive elimination steps.[6]

| Ligand | Key Features |

| XPhos | Highly effective for a broad range of substrates, including heteroaryl chlorides.[7] |

| SPhos | Excellent for electron-rich and sterically hindered aryl chlorides. |

| RuPhos | Often provides high turnover numbers and rates. |

| tBuXPhos | Increased steric bulk can be beneficial for challenging couplings.[8] |

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Chloropyrazole

This protocol is adapted from a procedure for the coupling of 4-iodopyrazoles and can be optimized for chloropyrazole substrates.[2] Microwave irradiation can significantly accelerate the reaction.[2][9]

Materials:

-

1-Methyl-4-chloropyrazole

-

Arylboronic acid

-

Pd(PPh₃)₄

-

Cesium carbonate (Cs₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Microwave reactor vials

-

Standard workup and purification reagents

Procedure:

-

To a microwave reactor vial, add 1-methyl-4-chloropyrazole (1.0 equiv), arylboronic acid (1.0 equiv), Pd(PPh₃)₄ (2 mol%), and Cs₂CO₃ (2.5 equiv).[2]

-

Add a 10:4 mixture of DME/H₂O.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate at a set temperature (e.g., 100-150°C) for a specified time (e.g., 5-30 minutes), monitoring by TLC or LC-MS.[9]

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Troubleshooting: The Dehalogenation Side Reaction

A common side reaction in Suzuki-Miyaura couplings is dehalogenation, where the chloro-substituent is replaced by a hydrogen atom.[10][11] This can be minimized by:

-

Choosing a weaker base: Carbonates (e.g., K₂CO₃, Cs₂CO₃) are often preferred over hydroxides or alkoxides.[10]

-

Lowering the reaction temperature: High temperatures can promote dehalogenation.[10]

-

Using bulky, electron-rich ligands: These can favor the desired reductive elimination pathway.[10]

-

Minimizing water content: While some water is often necessary, excess can lead to protodeboronation of the boronic acid, which can contribute to dehalogenation.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, linking a chloropyrazole to a terminal alkyne.[12] This reaction is invaluable for the synthesis of precursors to more complex heterocyclic systems and for introducing rigid, linear linkers into molecules.

Mechanistic Insights

The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[12][13]

Caption: Interconnected catalytic cycles in the Sonogashira coupling.

Protocol 3: General Procedure for Sonogashira Coupling of a Chloropyrazole

Materials:

-

Chloropyrazole (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Pd(PPh₃)₂Cl₂ (0.02 mmol)

-

Copper(I) iodide (CuI) (0.04 mmol)

-

Triethylamine (3.0 mmol)

-

Anhydrous solvent (e.g., THF, DMF) (5 mL)

-

Schlenk flask and standard anhydrous reaction setup

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloropyrazole, Pd(PPh₃)₂Cl₂, and CuI.[1]

-

Add the anhydrous solvent and triethylamine. Stir the mixture for 5-10 minutes at room temperature.[1]

-

Add the terminal alkyne dropwise via syringe.[1]

-

Heat the reaction to an appropriate temperature (e.g., 60-100°C) and monitor by TLC or LC-MS until completion.

-

After cooling, dilute with an appropriate solvent (e.g., diethyl ether) and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Copper-Free Sonogashira Couplings

While the copper co-catalyst generally enhances the reaction rate, it can also lead to the formation of alkyne homocoupling (Glaser coupling) byproducts.[14] Copper-free Sonogashira protocols have been developed to circumvent this issue, often requiring a different choice of ligand and base.[14]

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides.[15] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.

Mechanistic Overview

The catalytic cycle mirrors that of other cross-coupling reactions, with the key steps being:

-

Oxidative Addition of the chloropyrazole to a Pd(0) complex.[16]

-

Amine Coordination and Deprotonation by a base to form a palladium amido complex.[16]

-

Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst.[16]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Pre-catalyst and Ligand Choices

Modern Buchwald-Hartwig aminations often employ sophisticated palladium pre-catalysts that are air-stable and efficiently generate the active Pd(0) species in situ.[17][18] The choice of ligand is crucial and depends on the nature of both the chloropyrazole and the amine coupling partner.[19]

| Pre-catalyst | Ligand | Base | Solvent | Typical Temperature |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/Toluene | 80-110°C |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100°C |

| XPhos Pd G3 | (Integrated) | LHMDS | THF | Room Temp - 80°C |

| BrettPhos Pd G3 | (Integrated) | NaOtBu | Toluene | 80-110°C |

Protocol 4: Buchwald-Hartwig Amination of a Chloropyrazole with an Aniline

Materials:

-

Chloropyrazole (1 equiv.)

-

Aniline (1.5 equiv.)

-

Cesium carbonate (Cs₂CO₃) (10 equiv.)

-

Pd(OAc)₂ (0.05 equiv.)

-

BINAP (0.08 equiv.)

-

Toluene

-

Standard anhydrous reaction setup

Procedure:

-

In a glovebox or under an inert atmosphere, add the chloropyrazole, aniline, Cs₂CO₃, Pd(OAc)₂, and BINAP to a dry reaction vessel.[20]

-

Add anhydrous toluene.

-

Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

-

Heat the reaction to 110°C and stir for 8-24 hours, monitoring by TLC or LC-MS.[20]

-

After cooling, filter the reaction mixture through a pad of Celite, washing with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography.

V. Conclusion and Future Outlook

Metal-catalyzed cross-coupling reactions on chloropyrazole scaffolds offer a robust and versatile platform for the synthesis of a diverse array of functionalized pyrazoles. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as detailed in this guide, provide reliable methods for the construction of C-C and C-N bonds. The success of these transformations hinges on the judicious selection of catalysts, ligands, and reaction conditions. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and sustainable methods for the functionalization of this important heterocyclic core, further empowering the discovery of novel therapeutics and advanced materials.

References

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes.

-

Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515. [Link]

- BenchChem. (2025). A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions.

-

Ma, L., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(4), 634-638. [Link]

-

Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.

- Rajput, A. P., & Rajput, S. S. (2007). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl)-4-chlorobenzenes. Asian Journal of Chemistry, 19(4), 3265-3267.

- BenchChem. (2025). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines.

-

Purohit, V. B., Karad, S. C., Patel, K., & Raval, D. K. (2016). Palladium N-heterocyclic carbene catalyzed expected and unexpected C–C and C–N functionalization reactions of 1-aryl-3-methyl-1H-pyrazol-5(4H)-ones. Catalysis Science & Technology, 6(12), 4349-4356. [Link]

-

ChemRxiv. (2020). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. [Link]

-

Babu, S., Morrill, C., Almstead, N. G., & Moon, Y. C. (2013). Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. Organic Letters, 15(8), 1882–1885. [Link]

-